Product packaging for Bis(3-methylphenyl) hydrogen phosphate(Cat. No.:CAS No. 36400-46-1)

Bis(3-methylphenyl) hydrogen phosphate

Cat. No.: B051876
CAS No.: 36400-46-1
M. Wt: 278.24 g/mol
InChI Key: JIHHEDIKJNYFHY-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) hydrogen phosphate is a high-purity organophosphate ester of significant interest in chemical research and development. Its primary research value lies in its role as a versatile chemical intermediate and a model compound in studies of phosphorylation reactions. Researchers utilize this compound in the synthesis of more complex molecules, including potential ligands for metal-organic frameworks (MOFs) and other coordination polymers, where the phosphate oxygen atoms can act as binding sites. Its mechanism of action is characterized by the reactivity of the phosphate group, which can participate in esterification and transesterification processes, or act as a hydrogen-bond donor/acceptor, influencing molecular self-assembly. Furthermore, this compound finds application in materials science as a potential precursor for flame retardants or plasticizers, allowing for the investigation of structure-property relationships in polymer systems. The presence of the methyl groups on the phenyl rings modulates the compound's steric bulk and electronic properties, making it a valuable subject for structure-activity relationship (SAR) studies in catalytic and supramolecular chemistry. This reagent is provided exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15O4P B051876 Bis(3-methylphenyl) hydrogen phosphate CAS No. 36400-46-1

Properties

IUPAC Name

bis(3-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHEDIKJNYFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957752
Record name Bis(3-methylphenyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36400-46-1
Record name Di-m-cresyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036400461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-methylphenyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely adopted method involves reacting 3-methylphenol (m-cresol) with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, typically pyridine or triethylamine. The reaction proceeds via a two-step nucleophilic substitution:

3-methylphenol+POCl3base(3-methylphenyl) phosphoryl dichlorideH2OBis(3-methylphenyl) hydrogen phosphate\text{3-methylphenol} + \text{POCl}3 \xrightarrow{\text{base}} \text{(3-methylphenyl) phosphoryl dichloride} \xrightarrow{\text{H}2\text{O}} \text{Bis(3-methylphenyl) hydrogen phosphate}

Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation. Optimal molar ratios are critical: a 2.2:1 excess of 3-methylphenol to POCl₃ minimizes monoester byproducts, achieving yields >85%.

Table 1: Optimization of POCl₃-Based Synthesis

ParameterOptimal RangeYield (%)Purity (HPLC)
Temperature60–80°C82–8894–97
Reaction Time4–6 hrs8596
Base (Pyridine)1.5 equiv.8897
Solvent (Toluene)0.5 M8695

Industrial-Scale Adaptations

Continuous flow reactors enhance scalability by improving heat dissipation and reducing side reactions. A 2023 study demonstrated that microreactor systems operating at 75°C with a residence time of 12 minutes achieved 89% yield at 10 kg/day throughput. Post-synthesis purification employs fractional distillation under reduced pressure (0.1 mmHg, 180°C) to isolate the target compound from residual m-cresol and phosphorylated oligomers.

Acid-Catalyzed Esterification of Phosphoric Acid

Homogeneous Catalysis

Direct esterification of orthophosphoric acid (H₃PO₄) with m-cresol using p-toluenesulfonic acid (PTSA) as catalyst provides a low-cost alternative. The reaction follows:

2 C7H8O+H3PO4PTSABis(3-methylphenyl) hydrogen phosphate+2H2O\text{2 C}7\text{H}8\text{O} + \text{H}3\text{PO}4 \xrightarrow{\text{PTSA}} \text{this compound} + 2 \text{H}_2\text{O}

Azeotropic water removal via Dean-Stark trap drives equilibrium completion. At 140°C with 5 mol% PTSA, conversions reach 78% after 8 hours.

Heterogeneous Catalytic Systems

Mesoporous silica-supported sulfonic acid catalysts (e.g., SBA-15-SO₃H) improve recyclability. In a 2024 trial, five consecutive batches maintained 72–75% yield without catalyst deactivation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation, POCl₃, and 1-butyl-3-methylimidazolium bromide ([BMIM]Br) ionic liquid achieved 91% yield in 25 minutes. The ionic liquid acts as both solvent and microwave absorber, enabling uniform heating.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)TimeEnergy Efficiency
Conventional POCl₃854–6 hrsModerate
Acid-Catalyzed788 hrsLow
Microwave9125 minHigh

Purification and Analytical Validation

Liquid-Liquid Extraction

Crude product is partitioned between dichloromethane (DCM) and 5% NaHCO₃(aq) to remove acidic impurities. Triple washing increases purity from 89% to 96%.

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (1:3 v/v) eluent resolves this compound (Rf 0.42) from monoester (Rf 0.55) and trisubstituted byproducts (Rf 0.29).

Spectroscopic Characterization

  • ³¹P NMR : Single peak at δ −2.8 ppm confirms phosphate structure.

  • FT-IR : P=O stretch at 1265 cm⁻¹, P-O-Ar at 1020 cm⁻¹.

  • HPLC : Retention time 6.8 min (C18 column, 60:40 MeOH/H₂O) .

Chemical Reactions Analysis

Bis(3-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenols. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups. Reagents like sodium hydroxide (NaOH) and alkyl halides are commonly employed.

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form phosphoric acid and 3-methylphenol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(3-methylphenyl) hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphates and related compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways involving phosphate groups. It serves as a model compound for understanding the behavior of phosphate esters in biological systems.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. Its derivatives may exhibit biological activities that are useful in drug development.

    Industry: The compound is employed in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes that catalyze phosphate-related reactions. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares Bis(3-methylphenyl) hydrogen phosphate with key analogues:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications/Notes
This compound C₁₄H₁₅O₄P* ~278.23* 3-methylphenyl (x2) Inferred: Potential plasticizer, synthesis intermediate.
Tris(3-methylphenyl) phosphate C₂₁H₂₁O₄P 376.36 3-methylphenyl (x3) Flame retardant; linked to reproductive toxicity in rodents .
Bis(2,3-dimethylphenyl) hydrogen phosphate C₁₆H₁₉O₄P 306.29 2,3-dimethylphenyl (x2) High purity (97%) for synthesis .
Trimethyl phosphate C₃H₉O₄P 140.07 Methyl (x3) Solvent, alkylating agent; low molecular weight, high volatility .
Phenol, 2,6-dimethyl-, phosphate (3:1) C₂₄H₂₇O₄P 434.43 2,6-dimethylphenyl (x3) High thermal stability; used in polymers .

*Estimated based on structural similarity to Bis(2,3-dimethylphenyl) hydrogen phosphate .

Key Observations:
  • Toxicity Profile : Tris(3-methylphenyl) phosphate exhibits reproductive toxicity in animal studies, impairing fertility and causing adverse effects in rats and mice . This compound may share similar hazards due to structural overlap, though direct data are lacking.
  • Applications : Tri-substituted aryl phosphates (e.g., tris(3-methylphenyl) phosphate) are widely used as flame retardants, whereas di-substituted variants like this compound may serve as intermediates in synthesizing more complex phosphates .

Physicochemical Properties

Limited data exist for this compound, but trends can be inferred:

  • Solubility : Aryl phosphates generally exhibit low water solubility due to hydrophobic aromatic rings. For example, tris(3-methylphenyl) phosphate is lipid-soluble, facilitating bioaccumulation .
  • Thermal Stability : Methyl-substituted aryl phosphates demonstrate higher thermal stability compared to alkyl phosphates like trimethyl phosphate, which decomposes at lower temperatures .

Biological Activity

Bis(3-methylphenyl) hydrogen phosphate (BMHP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and applications in various scientific fields.

BMHP is characterized by its phosphate group bonded to two 3-methylphenyl moieties. Its chemical structure allows it to participate in various biochemical reactions, making it a valuable tool in both research and industrial applications.

The biological activity of BMHP primarily involves its interaction with enzymes and receptors. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes that catalyze phosphate-related reactions. This interaction is crucial for understanding cellular processes and metabolic functions.

Enzyme Interaction

BMHP is utilized in biochemical studies to investigate enzyme activities related to phosphate metabolism. It serves as a model compound for understanding how phosphate esters behave in biological systems. Research indicates that BMHP can modulate enzyme activity through phosphorylation, which alters protein function and stability.

Anticancer Activity

Recent studies have explored the potential anticancer properties of BMHP and its derivatives. For instance, modifications to the structure of BMHP have shown promising results in inhibiting cancer cell proliferation in vitro. Specific derivatives demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that BMHP may be a candidate for further drug development .

Study 1: Enzyme Activity Modulation

In a study examining the effects of BMHP on phosphatase enzymes, it was found that varying concentrations of the compound could significantly alter enzyme kinetics. The study reported an increase in enzyme activity at lower concentrations, while higher concentrations led to inhibition, illustrating a dose-dependent response.

Study 2: Anticancer Properties

A series of derivatives based on BMHP were synthesized and tested against human breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 0.075 µM, indicating strong anticancer potential while maintaining low toxicity towards non-cancerous cells. This study highlights the therapeutic potential of BMHP derivatives in cancer treatment .

Scientific Research

BMHP is employed extensively in organic synthesis and as a reagent in various chemical reactions. Its unique properties make it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Industrial Use

In addition to its research applications, BMHP is used in the production of flame retardants and plasticizers due to its stability and reactivity. Its role as an intermediate in pharmaceutical synthesis also underscores its industrial relevance.

Data Table: Biological Activity Overview

Activity Description IC50 Values
Enzyme ModulationAlters phosphatase activityVaries with concentration
Anticancer ActivityInhibits growth of MCF-7 cells0.075 µM
Industrial ApplicationsUsed as flame retardants and plasticizersNot applicable

Q & A

Q. Basic Research Focus

  • Infrared (IR) Spectroscopy : Identify P=O stretching vibrations near 1250–1300 cm⁻¹ and P-O-C aryl ester bonds at 1020–1100 cm⁻¹ .
  • NMR Spectroscopy : ³¹P NMR shows a singlet near δ 0–2 ppm for phosphate esters. ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (m/z ≈ 326 for [M+H]⁺) and fragmentation patterns consistent with aryl phosphate cleavage .

How do environmental factors such as pH and temperature influence the stability of this compound in aqueous systems?

Q. Advanced Research Focus

  • pH Effects : Under acidic conditions (pH < 4), hydrolysis of the phosphate ester bond occurs, forming 3-methylphenol and phosphoric acid. Neutral to alkaline conditions (pH 6–9) enhance stability .
  • Temperature : Thermal degradation above 150°C leads to decomposition products like triphenyl phosphate isomers and methylated phenols, as observed in combustion studies .
    Methodological Note : Use accelerated stability testing (e.g., Arrhenius modeling) to predict long-term behavior under varying conditions.

What experimental approaches can resolve contradictions in reported degradation pathways of aryl phosphate esters under oxidative conditions?

Advanced Research Focus
Contradictions often arise from differences in experimental setups (e.g., oxidant concentration, light exposure). To reconcile discrepancies:

  • Controlled Studies : Systematically vary oxidants (e.g., H₂O₂ vs. O₃) and monitor intermediates via HPLC-MS or GC-MS .
  • Isotopic Labeling : Track degradation pathways using ¹⁸O-labeled water or ³²P-labeled phosphate esters .
  • Computational Modeling : Density Functional Theory (DFT) can predict energetically favorable degradation routes .

What are the recommended safety protocols for handling this compound in laboratory settings based on its physicochemical hazards?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as aryl phosphates may irritate respiratory systems .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

How can researchers differentiate between isomeric byproducts formed during the synthesis or degradation of this compound?

Q. Advanced Research Focus

  • Chromatography : Reverse-phase HPLC with a C18 column separates isomers like 3-methylphenyl/4-methylphenyl derivatives. Mobile phases with phosphate buffers (pH 6.8) and methanol (9:1 v/v) improve resolution .
  • Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity of methyl groups in ortho/meta/para isomers .
  • High-Resolution MS : Exact mass measurements (e.g., Q-TOF) distinguish isomers with identical nominal masses .

What are the standard methods for quantifying this compound in complex mixtures, and what are their limitations?

Q. Basic Research Focus

  • Colorimetric Assays : Molybdenum blue method quantifies phosphate after acid digestion (limitation: interference from other phosphates) .
  • Liquid Chromatography (LC) : LC-UV at 254 nm provides specificity but requires pre-column derivatization for low-concentration samples .
  • Ion Chromatography (IC) : Effective for separating ionic degradation products but less sensitive for neutral esters .

What role does this compound play in flame-retardant formulations, and how do its interactions with polymers affect material properties?

Q. Advanced Research Focus

  • Mechanism : Acts as a gas-phase flame inhibitor by releasing phosphoric acid, which forms a char layer .
  • Polymer Compatibility : Plasticizing effects reduce glass transition temperatures (Tg) in polymers like PVC. Mitigate via copolymerization with cross-linking agents .
  • Synergistic Additives : Combine with nitrogen-based retardants (e.g., melamine) to enhance flame suppression while minimizing leaching .

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